Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine
Description
Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethyl group, a pentyloxy group, and a sulfonamide group
Properties
Molecular Formula |
C17H23NO3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-ethyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-3-5-8-13-21-16-11-12-17(22(19,20)18-4-2)15-10-7-6-9-14(15)16/h6-7,9-12,18H,3-5,8,13H2,1-2H3 |
InChI Key |
XJDIFHHGCPLCJT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthalene ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The pentyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(pentyloxy)benzamide
- N-ethyl-4-(pentyloxy)benzenamine
Uniqueness
Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to the presence of the naphthalene ring, which provides additional stability and potential for aromatic interactions. This distinguishes it from similar compounds that may only have a benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
